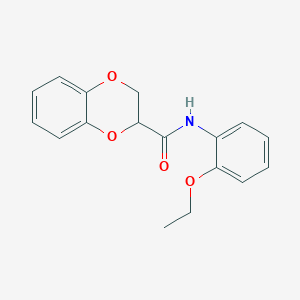

N-(2-ethoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Description

N-(2-Ethoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a benzodioxine-derived carboxamide featuring a 2-ethoxyphenyl substituent. The ethoxyphenyl moiety likely influences electronic, steric, and pharmacokinetic properties, distinguishing it from related derivatives.

Properties

IUPAC Name |

N-(2-ethoxyphenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO4/c1-2-20-13-8-4-3-7-12(13)18-17(19)16-11-21-14-9-5-6-10-15(14)22-16/h3-10,16H,2,11H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJRXUQAPJREHOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)C2COC3=CC=CC=C3O2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49642879 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Biological Activity

N-(2-ethoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesizing information from various studies and patents to provide a comprehensive overview.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Core Structure : The 1,4-benzodioxine moiety, which is known for its diverse biological activities.

- Substituents : The ethoxyphenyl group contributes to its pharmacological profile.

Antioxidant Activity

Research indicates that compounds with benzodioxine structures often exhibit antioxidant properties. For instance, related compounds have shown the ability to scavenge free radicals effectively, which can be attributed to their ability to donate electrons and stabilize free radicals .

Enzyme Inhibition

Studies have demonstrated that this compound can inhibit specific enzymes linked to inflammatory processes. For example:

- Cyclooxygenase (COX) Inhibition : Compounds in this class have been noted for their ability to inhibit COX enzymes, which play a crucial role in the inflammatory response .

- Tyrosinase Inhibition : Related benzodioxine derivatives have been shown to inhibit tyrosinase activity, which is significant for conditions such as hyperpigmentation and melanoma .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. In vitro studies have suggested that it may reduce cell proliferation in various cancer cell lines. For instance:

- Melanoma Cells : Research has indicated that derivatives of benzodioxine can inhibit the proliferation of human melanoma cells and induce apoptosis .

Case Studies and Experimental Findings

A notable study involved synthesizing several derivatives of benzodioxine and evaluating their biological activities. The results highlighted the following key findings:

| Compound | Activity | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | COX Inhibition | 15 | |

| Benzodioxine Derivative A | Tyrosinase Inhibition | 20 | |

| Benzodioxine Derivative B | Anticancer (Melanoma) | 12 |

These findings support the hypothesis that structural modifications on benzodioxine can significantly influence biological activity.

The proposed mechanism behind the biological activities of this compound involves:

- Electrophilic Attack : The presence of reactive functional groups allows for interactions with active sites on enzymes.

- Radical Scavenging : The molecular structure facilitates electron donation, stabilizing free radicals.

Scientific Research Applications

Synthesis of N-(2-ethoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide

The synthesis of this compound typically involves the reaction of 2,3-dihydro-1,4-benzodioxine derivatives with various amines and carboxylic acids. A notable method includes the use of benzenesulfonyl chloride in an alkaline medium to yield sulfonamide derivatives, which can then be further modified to obtain the target compound. The reaction conditions often involve polar aprotic solvents like DMF and require careful monitoring to achieve high yields.

Biological Activities

Recent studies have indicated several biological activities associated with this compound:

- Anticancer Activity : Research has demonstrated that derivatives of benzodioxine compounds exhibit significant cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis and inhibition of cell proliferation.

- Antimicrobial Properties : Some studies suggest that this compound has antimicrobial effects against a range of pathogens, including bacteria and fungi. The structure-activity relationship (SAR) indicates that modifications to the benzodioxine core can enhance its efficacy.

- Anti-inflammatory Effects : Preliminary data suggest that this compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

Case Studies and Research Findings

A comprehensive review of the literature reveals various case studies focusing on the applications of this compound:

Comparison with Similar Compounds

Anti-Diabetic Carboxamide Derivatives

- Compound Series (7a-l) : Synthesized by reacting N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide with substituted phenyl acetamides, these derivatives showed weak to moderate α-glucosidase inhibition (IC50: 81–86 μM for active compounds vs. 37 μM for acarbose) .

- Key Differences: The target compound’s ethoxyphenyl group replaces the sulfonamide and substituted phenyl acetamide moieties. The ethoxy group may enhance lipophilicity, improving membrane permeability compared to polar sulfonamides.

Angiotensin II Receptor Antagonists

- Thiazol-Imine Derivatives : Hydrobromides of 4-(4-methoxyphenyl)-N-phenyl-3-allyl-thiazol-2-imines demonstrated antihypertensive effects comparable to valsartan .

- Structural Contrast : The target compound lacks the thiazole ring and allyl group but shares a methoxy/ethoxy aryl motif. The ethoxyphenyl carboxamide may favor hydrogen bonding with receptor sites, similar to the methoxyphenyl group in these antagonists.

Benzodioxine Sulfonamides and Sulfonamide Hybrids

Nitrophenyl and Thienyl-Pyrimidinyl Analogs

Physicochemical Properties

- Lower topological polar surface area (TPSA) may enhance bioavailability .

Pharmacological Potential and Challenges

- Anti-Diabetic Applications : While less potent than acarbose, carboxamide derivatives like 7i and 7k (IC50 ~80 μM) suggest moderate α-glucosidase inhibition. The ethoxyphenyl group’s lipophilicity might enhance intestinal absorption for oral delivery .

- Metabolic Stability : The ethoxy group’s electron-donating nature may confer resistance to cytochrome P450-mediated oxidation compared to nitro or sulfonamide groups.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(2-ethoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves coupling a substituted benzodioxine derivative (e.g., 2,3-dihydro-1,4-benzodioxin-6-amine) with a carboxylic acid derivative (e.g., 2-ethoxyphenylcarboxylic acid). Key steps include:

- Solvent Selection : Use polar aprotic solvents like DMF or DMSO to enhance nucleophilicity.

- Base Optimization : Employ LiH or Na₂CO₃ (10% aqueous) to maintain pH 9–10, critical for amide bond formation .

- Temperature Control : Reactions are often conducted at room temperature (RT) for 3–4 hours to avoid side reactions.

- Yield Improvement : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) increases purity (>95%).

Q. How can researchers characterize the structural and physicochemical properties of this compound?

- Methodological Answer :

- Spectroscopy : Confirm structure via ¹H/¹³C NMR (e.g., aromatic protons at δ 6.8–7.4 ppm, ethoxy group at δ 1.3–1.5 ppm) and IR (amide C=O stretch ~1650 cm⁻¹) .

- Elemental Analysis : Validate molecular formula (e.g., C₁₇H₁₅NO₄) with CHN analysis (±0.3% error margin) .

- Mass Spectrometry : Use ESI-MS or HRMS to confirm molecular weight (e.g., [M+H]⁺ at m/z 298.12) .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

- Methodological Answer :

- Enzyme Inhibition : Screen against acetylcholinesterase (AChE) or α-glucosidase using Ellman’s method (IC₅₀ determination at 405 nm) .

- Antiviral Activity : Use plaque reduction assays (e.g., monkeypox virus) with Vero cells and EC₅₀ calculations .

- Cytotoxicity : Assess via MTT assay (e.g., IC₅₀ >50 µM in HEK293 cells) to prioritize non-toxic candidates .

Advanced Research Questions

Q. How can molecular docking guide the identification of binding interactions with viral targets like monkeypox DNA polymerase?

- Methodological Answer :

- Target Preparation : Retrieve MPXV DPol structure (PDB: 4QXM) and prepare via protonation state adjustment (pH 7.4) .

- Ligand Docking : Use AutoDock Vina with Lamarckian GA. Key parameters:

- Grid box centered on catalytic site (coordinates x=25, y=30, z=35).

- Docking scores ≤-8.0 kcal/mol indicate strong binding (e.g., hydrogen bonds with Tyr617, hydrophobic interactions with Leu610) .

- Validation : Compare with co-crystallized ligands (e.g., acyclovir) to assess pose reproducibility.

Q. What strategies are effective for structure-activity relationship (SAR) studies of benzodioxine carboxamides?

- Methodological Answer :

- Substituent Variation : Synthesize analogs with modified ethoxy groups (e.g., methoxy, propoxy) or benzodioxine ring substitutions (e.g., Cl, F).

- Biological Profiling : Test analogs against AChE and MPXV DPol to correlate substituent effects with activity.

- Statistical Analysis : Use linear regression (e.g., Hansch analysis) to link logP, steric parameters, and IC₅₀ values .

Q. How do molecular dynamics (MD) simulations enhance understanding of target-ligand stability?

- Methodological Answer :

- Simulation Setup : Run 100-ns MD simulations (GROMACS, AMBER) in explicit solvent (TIP3P water).

- Stability Metrics : Monitor RMSD (<2.0 Å) and RMSF (flexibility at binding site residues).

- Interaction Analysis : Identify persistent hydrogen bonds (e.g., with MPXV DPol’s Asp413) and hydrophobic contacts (e.g., with Phe614) .

Q. What crystallographic techniques resolve the 3D structure of this compound and its complexes?

- Methodological Answer :

- Single-Crystal Growth : Use slow evaporation (acetone/water, 4°C) to obtain crystals.

- Data Collection : Perform X-ray diffraction (Mo-Kα, λ=0.71073 Å) at 100 K.

- Structure Refinement : Solve via SHELX-97; validate with R-factor <0.05 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.